molecular formula C20H22N4O2S B12000752 5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12000752
M. Wt: 382.5 g/mol
InChI Key: BOBCNMVCIDGRBG-CIAFOILYSA-N
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Description

2-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-MEO-PHENOL is a complex organic compound that features a triazole ring, a mercapto group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-MEO-PHENOL typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.

    Introduction of the Mercapto Group: The mercapto group is introduced through a thiolation reaction, often using thiourea as a reagent.

    Attachment of the Phenol Moiety: The phenol group is attached via a nucleophilic substitution reaction, where the triazole intermediate reacts with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenol moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for metal ions, which could have implications in biochemistry and pharmacology.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-MEO-PHENOL exerts its effects involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenol moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-MEO-PHENOL is unique due to the presence of both a mercapto group and a phenol moiety

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O2S/c1-20(2,3)15-10-8-13(9-11-15)18-22-23-19(27)24(18)21-12-14-6-5-7-16(26-4)17(14)25/h5-12,25H,1-4H3,(H,23,27)/b21-12+

InChI Key

BOBCNMVCIDGRBG-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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